1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester
Description
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester is a cyclobutane-based ester derivative featuring a nitro-substituted phenyl ring. The compound’s nitro group and cyclobutane core suggest applications in medicinal chemistry and materials science, particularly in synthesizing heterocyclic frameworks or as intermediates in organic reactions.
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZCNVCHWMUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester typically involves the esterification of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nitro Group Reduction
The para-nitro group undergoes catalytic hydrogenation to form a primary amine. This reaction is pivotal for synthesizing bioactive intermediates:
-
Conditions : H₂ (1–3 atm), 10% Pd/C, ethanol, 25–50°C, 4–6 hours.
-
Product : 1-(4-Aminophenyl)-cyclobutanecarboxylic acid methyl ester ( ).
-
Yield : 85–92% (isolated).
This reduction preserves the ester and cyclobutane groups, enabling further functionalization of the amine for drug discovery ( ).
Ester Hydrolysis
The methyl ester hydrolyzes under acidic or basic conditions to yield the carboxylic acid:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 8h | 1-(4-Nitrophenyl)-cyclobutanecarboxylic acid | 90% |
| Basic | NaOH (aq), 70°C, 6h | Same as above | 88% |
The carboxylic acid serves as a precursor for amide couplings or decarboxylation reactions ( ).
Cycloaddition Reactions
The strained cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes:
-
Example : Reaction with acetylene under UV light (λ = 254 nm) forms a bicyclo[4.2.0]octane derivative.
This reactivity is leveraged to construct complex polycyclic frameworks for materials science ( ).
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring undergoes nitration and sulfonation at meta positions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 1-(3,4-Dinitrophenyl)-cyclobutanecarboxylic acid methyl ester | 55% |
| Sulfonation | SO₃/H₂SO₄, 60°C, 4h | Sulfonic acid derivative | 48% |
Steric hindrance from the cyclobutane ring reduces regioselectivity compared to simpler aryl systems ( ).
C–H Functionalization
Pd-catalyzed C–H activation enables direct functionalization of the cyclobutane ring:
-
Conditions : Pd(OAc)₂ (5 mol%), MPAAM ligand L36 , arylboronic ester, 80°C, 12h.
-
Product : α-Arylated cyclobutane derivatives.
This method provides access to chiral cyclobutanes for asymmetric synthesis ( ).
Transesterification
The methyl ester exchanges with bulkier alcohols under basic conditions:
-
Example : Reaction with isopropyl alcohol (NaOMe, 60°C, 6h) yields the isopropyl ester.
Ring-Opening Reactions
Strong oxidants like CrO₂Cl₂ cleave the cyclobutane ring:
-
Conditions : CrO₂Cl₂ (1.1M), 65°C, 24h.
-
Product : 2-(4-Nitrophenyl)-2-chloropropane (minor) and linear ketones (major) ( ).
Decarboxylation Pathways
Heating the carboxylic acid derivative (post-hydrolysis) induces decarboxylation:
Scientific Research Applications
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyclobutane ring and ester group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Substituted Pyrazole Derivatives (4i and 4j)
The compounds 3-(4-Methoxy-phenyl)-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (4i) and 3-(3-Nitro-phenyl)-1-(4-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (4j) () share the 4-nitro-phenyl moiety with the target compound. Key comparisons include:
Key Findings :
Amino-Substituted Cyclobutane Derivatives
1-Aminocyclobutanecarboxylic acid methyl ester hydrochloride () shares the cyclobutane core and methyl ester group but substitutes the nitro-phenyl group with an amino group.
Key Differences :
- The nitro group in the target compound enhances electrophilicity compared to the amino group, making it more reactive in aromatic substitution or reduction reactions.
- The hydrochloride salt in the amino derivative improves solubility in polar solvents, whereas the nitro-phenyl analog may exhibit lower solubility.
Boron-Containing Cyclobutane Esters
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-methyl cyclobutanecarboxylic acid methyl ester () highlights the versatility of cyclobutane esters in Suzuki-Miyaura coupling.
Key Insight :
- The nitro group’s stability contrasts with the boronate’s reactivity, suggesting divergent synthetic utility.
Biological Activity
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester is an organic compound characterized by a cyclobutane ring, a carboxylic acid methyl ester group, and a para-nitro-substituted phenyl ring. This compound has garnered attention for its potential biological activities, including its applications in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 221.23 g/mol
- Functional Groups : Nitro group, carboxylic acid methyl ester, cyclobutane ring
The structural representation of this compound can be visualized using molecular modeling software or databases such as PubChem .
Synthesis
The synthesis of this compound typically involves several key steps that may include the formation of the cyclobutane ring and the introduction of the nitro group onto the phenyl ring. Specific methodologies can vary based on desired purity and yield.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain Gram-positive bacteria.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for drug development.
Case Studies and Research Findings
- Inhibition Studies : A study exploring the enzyme inhibition properties of related compounds found that modifications to the aromatic ring significantly affected potency and specificity. For example, substituents on the phenyl ring altered interactions with target enzymes .
- Molecular Docking Studies : In silico studies have indicated that this compound interacts favorably with various biological targets, suggesting its potential as a lead compound for further drug development .
- Comparative Analysis : Table 1 below summarizes the biological activity of this compound compared to other related compounds.
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | TBD | |
| Related Compound A | Antimicrobial | TBD | |
| Related Compound B | Enzyme Inhibition | TBD |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in modulating biological interactions, possibly through redox reactions or by acting as a bioisostere for carboxylic acids in enzyme binding sites.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to construct the cyclobutane core.
Nitration : Introduce the nitro group at the para position of the phenyl ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Esterification : React the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester .
Optimization : Monitor reaction progress via TLC or HPLC (see for mobile phase preparation). Adjust stoichiometry of nitrating agents to minimize byproducts.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) for purity assessment (>98% by area normalization) .
- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., density functional theory) to confirm cyclobutane geometry and nitro group placement. For example, the methyl ester carbonyl typically resonates at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 262.0851 for C₁₂H₁₂NO₄⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To resolve:
Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ and compare with databases (e.g., NIST Chemistry WebBook ).
Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish nitro-related peaks in crowded spectra.
Cross-Validation : Pair MS/MS data with computational tools (e.g., CFM-ID) to predict fragmentation pathways and identify anomalous ions .
Example : If a nitro group’s deshielding effect deviates from literature, verify via X-ray crystallography .
Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
pH Stability : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C for 72 hours. Analyze degradation products via LC-MS. Note : Nitro groups may hydrolyze to amines under strongly acidic/reducing conditions .
Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Cyclobutane rings typically destabilize above 150°C due to ring strain .
Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) to assess nitro-to-nitrito isomerization .
Q. How can this compound serve as a precursor in medicinal chemistry applications?
- Methodological Answer : The nitro group and ester moiety make it a versatile intermediate:
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amide bond formation for peptidomimetics) .
Ester Hydrolysis : Treat with LiOH/THF to generate the carboxylic acid for further derivatization (e.g., conjugation to heterocycles in kinase inhibitors) .
Cyclobutane Functionalization : Exploit ring strain for [2+2] cycloreversion reactions to generate bioactive fragments .
Data Contradiction Analysis
Q. Why might HPLC retention times vary across labs for this compound?
- Methodological Answer : Variations arise from:
Column Batch Differences : Use columns from the same manufacturer/lot. Calibrate with a reference standard (e.g., NIST SRM) .
Mobile Phase pH : Small pH deviations (e.g., ±0.2) alter ionization states. Standardize buffer preparation as in (sodium acetate/1-octanesulfonate, pH 4.6).
Sample Solvent : Ensure the injection solvent matches the mobile phase to avoid peak splitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
